Product packaging for Methyl 4-cyano-2-ethylbenzoate(Cat. No.:)

Methyl 4-cyano-2-ethylbenzoate

Cat. No.: B8475486
M. Wt: 189.21 g/mol
InChI Key: SZFFUYUXNUKQSN-UHFFFAOYSA-N
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Description

Contextualization of Substituted Benzoate (B1203000) Esters and Nitriles in Organic Synthesis

Substituted benzoate esters and aromatic nitriles are fundamental building blocks in the field of organic synthesis, prized for their versatility and reactivity. Aromatic nitriles, characterized by a cyano (-C≡N) group attached to an aromatic ring, are crucial intermediates in the synthesis of a wide array of functional groups and compounds. atamanchemicals.comatamanchemicals.com They serve as precursors for the preparation of amines, carboxylic acids, amides, and complex heterocyclic structures, which are core components of many pharmaceuticals, agrochemicals, dyes, and advanced materials. atamanchemicals.comresearchgate.netrsc.org The synthesis of benzonitriles can be achieved through various methods, including the ammoxidation of toluene, the dehydration of benzamides, and the Sandmeyer reaction, with newer, greener methods continually being developed. atamanchemicals.comrsc.org

Similarly, benzoate esters are widely employed as key intermediates in chemical manufacturing. Their applications range from their use in the synthesis of more complex molecules to serving as specialty solvents. atamanchemicals.com The reactivity of the ester group allows for transformations such as hydrolysis to carboxylic acids, reduction to alcohols, and amidation. The presence of various substituents on the benzene (B151609) ring of both nitriles and benzoate esters significantly influences the molecule's electronic properties and reactivity, allowing for fine-tuned chemical design. nih.gov For instance, electron-withdrawing groups can activate the aromatic ring for certain types of substitution reactions. This modularity makes substituted benzonitriles and benzoate esters indispensable tools for synthetic chemists.

Significance of Methyl 4-cyano-2-ethylbenzoate in Academic and Industrial Research

This compound is a disubstituted aromatic compound that combines the functionalities of both a nitrile and a benzoate ester. Its specific substitution pattern—an ethyl group at the ortho position and a cyano group at the para position to the methyl ester—creates a unique chemical entity with specific steric and electronic properties. This structure makes it a valuable intermediate in targeted synthesis.

In the pharmaceutical sector, intermediates are critical chemical compounds used during the synthesis of Active Pharmaceutical Ingredients (APIs). pharmanoble.com The quality and specific structure of these intermediates are paramount for the efficacy and safety of the final drug. This compound has been identified in patent literature as a potential building block in the development of histone demethylase inhibitors, indicating its relevance in medicinal chemistry and drug discovery research. google.com The development of such inhibitors is a significant area of research for potential therapeutic applications. The compound's utility is derived from its capacity to be transformed into more complex molecules designed to interact with biological targets.

Literature Review on Related Aromatic Cyanoester Analogues

The chemical literature provides significant insights into aromatic cyanoesters that are structurally related to this compound. These analogues help in understanding the structure-activity and structure-property relationships within this class of compounds.

Methyl 4-cyanobenzoate (B1228447): This is a simpler analogue lacking the ortho-ethyl group. It is a well-characterized compound used in various synthetic applications, including the preparation of acylhydrazones. chemicalbook.comontosight.ai Its synthesis from 4-cyanobenzoic acid is well-documented. rsc.org

Ethyl 4-cyano-2-methylbenzoate: This compound is a close structural isomer to the title compound. Synthetic routes have been described starting from 4-amino-2-methyl-benzoic acid ethyl ester via a Sandmeyer reaction. lookchem.com It serves as a precursor for downstream products like 4-Cyano-2-methylbenzoic acid. lookchem.com

Fluorinated Benzonitriles: Studies on ortho-fluoro substituted benzonitriles have explored the effect of the highly electronegative fluorine atom on the activation of the C-C bond of the nitrile group in reactions with nickel(0) complexes. acs.org This highlights how ortho-substituents dramatically influence reactivity.

Other Substituted Benzonitriles: The synthesis of highly substituted benzonitriles is an active area of research. Palladium-catalyzed reactions, for example, have been employed to construct these complex structures. researchgate.net The synthesis of compounds like 3-ethylbenzonitrile (B1329685) from 3-ethylbromobenzene using copper(I) cyanide is also a common transformation.

These examples demonstrate that the reactivity and utility of an aromatic cyanoester are heavily dependent on the nature and position of the substituents on the aromatic ring.

Research Objectives and Scope for Comprehensive Investigation of this compound

Based on the existing literature and the emerging significance of this compound, a comprehensive investigation of this compound would be guided by the following objectives:

Optimized Synthesis: To develop and optimize a high-yield, scalable, and cost-effective synthetic route for the preparation of this compound. This would involve exploring various starting materials and reaction conditions, potentially adapting known methods for cyanation and esterification.

Full Spectroscopic Characterization: To thoroughly characterize the compound using a suite of modern analytical techniques, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to establish a definitive structural and purity profile.

Investigation of Chemical Reactivity: To systematically study the reactivity of the compound's functional groups. This would include exploring the selective transformation of the nitrile group (e.g., reduction, hydrolysis, cycloaddition) and the ester group (e.g., hydrolysis, amidation) to create a library of novel derivatives.

Exploration of Pharmaceutical Applications: To investigate its potential as a key intermediate in the synthesis of biologically active molecules, particularly focusing on scaffolds for enzyme inhibitors like the previously mentioned histone demethylase inhibitors. google.com This would involve designing and synthesizing novel target molecules derived from this compound and evaluating their potential utility.

The scope of this research would be to provide the scientific community with a robust foundation of chemical knowledge on this compound, thereby facilitating its broader application in both academic and industrial synthetic chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Analogues

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₁H₁₁NO₂189.21Not Available
Methyl 4-cyano-2-methylbenzoateC₁₀H₉NO₂175.18103261-67-2 nih.gov
Ethyl 4-cyano-2-methylbenzoateC₁₁H₁₁NO₂189.21220389-17-3 lookchem.com
Methyl 4-ethylbenzoateC₁₀H₁₂O₂164.207364-20-7 chemsrc.com
Methyl 4-cyanobenzoateC₉H₇NO₂161.161129-35-7 chemicalbook.com

Note: Data sourced from referenced materials. Properties for the title compound are based on its molecular formula, as comprehensive experimental data is not widely published.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B8475486 Methyl 4-cyano-2-ethylbenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

methyl 4-cyano-2-ethylbenzoate

InChI

InChI=1S/C11H11NO2/c1-3-9-6-8(7-12)4-5-10(9)11(13)14-2/h4-6H,3H2,1-2H3

InChI Key

SZFFUYUXNUKQSN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C#N)C(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl 4 Cyano 2 Ethylbenzoate

Retrosynthetic Analysis of Methyl 4-cyano-2-ethylbenzoate

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds ias.ac.in. For this compound, the analysis can be approached in a few logical steps.

The most apparent disconnection is at the ester functional group, which simplifies the target molecule into 4-cyano-2-ethylbenzoic acid and methanol (B129727). This disconnection is based on the well-established Fischer-Speier esterification reaction organic-chemistry.org.

A subsequent disconnection can be made at the cyano group. This can be envisioned as the reverse of a nucleophilic aromatic substitution or a Sandmeyer reaction. If we consider the Sandmeyer reaction, the precursor would be 4-amino-2-ethylbenzoic acid wikipedia.org. This precursor is advantageous as the amino group can be introduced through the reduction of a nitro group, which in turn can be introduced via electrophilic nitration of 2-ethylbenzoic acid.

Alternatively, the cyano group could be introduced via a nucleophilic aromatic substitution (SNAr) on a substrate bearing a suitable leaving group, such as a halogen, at the 4-position. This would lead back to a precursor like methyl 4-bromo-2-ethylbenzoate.

The ethyl group at the 2-position is typically part of the initial starting material, as directing an ethyl group to a specific position on an already substituted benzene (B151609) ring can be challenging. Therefore, a plausible starting material for the synthesis could be 2-ethyltoluene, which can be oxidized to 2-ethylbenzoic acid.

A plausible retrosynthetic pathway is summarized below:

Figure 1: Retrosynthetic Analysis of this compound

graph TD
    A[this compound] -->|Ester Disconnection| B(4-cyano-2-ethylbenzoic acid + Methanol);
    B -->|Cyano Group Disconnection (Sandmeyer)| C(4-amino-2-ethylbenzoic acid);
    C -->|Amino Group Precursor| D(4-nitro-2-ethylbenzoic acid);
    D -->|Carboxylic Acid Precursor| E(2-ethyl-4-nitrotoluene);
    E -->|Nitro Group Precursor| F(2-ethyltoluene);

Esterification Routes for this compound Precursors

The formation of the methyl ester is a crucial step in the synthesis of this compound. This can be achieved through several methods, each with its own set of advantages and disadvantages.

The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid, 4-cyano-2-ethylbenzoic acid, with methanol in the presence of an acid catalyst organic-chemistry.orgmasterorganicchemistry.com. This is an equilibrium-controlled reaction, and to drive it towards the product side, a large excess of methanol is often used, or the water formed during the reaction is removed masterorganicchemistry.com.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the methyl ester masterorganicchemistry.com.

Reaction Parameter Typical Conditions
Carboxylic Acid 4-cyano-2-ethylbenzoic acid
Alcohol Methanol (often in excess, can act as solvent)
Catalyst Concentrated Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl), p-Toluenesulfonic acid (p-TsOH)
Temperature Reflux
Reaction Time Several hours

Table 1: Typical Conditions for Fischer-Speier Esterification

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol study.comucla.edu. In the context of synthesizing this compound, one could start with another ester, such as Ethyl 4-cyano-2-ethylbenzoate, and react it with methanol in the presence of an acid or base catalyst study.com.

Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification, involving protonation of the carbonyl oxygen and subsequent nucleophilic attack by methanol study.com. Base-catalyzed transesterification, on the other hand, involves the nucleophilic attack of a methoxide (B1231860) ion (formed by the reaction of methanol with a base) on the carbonyl carbon of the ethyl ester.

This method is particularly useful if the ethyl ester is more readily available or easier to synthesize than the corresponding carboxylic acid. The reaction is also driven to completion by using a large excess of methanol ucla.edu.

Reaction Parameter Acid-Catalyzed Conditions Base-Catalyzed Conditions
Starting Ester Ethyl 4-cyano-2-ethylbenzoateEthyl 4-cyano-2-ethylbenzoate
Alcohol Methanol (in excess)Methanol (in excess)
Catalyst H₂SO₄, HClSodium Methoxide (NaOMe), Potassium Hydroxide (B78521) (KOH)
Temperature RefluxRoom Temperature to Reflux

Table 2: General Conditions for Transesterification

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For ester synthesis, several "green" approaches have been developed that aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

One such approach is the use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or zeolites. These catalysts are easily separable from the reaction mixture, can be recycled, and are generally less corrosive than strong mineral acids researchgate.net.

Another green alternative is the use of ionic liquids as catalysts. Ionic liquids are salts that are liquid at low temperatures and have negligible vapor pressure. Certain acidic ionic liquids have been shown to be effective catalysts for esterification reactions, and they can often be recycled and reused researchgate.netnih.govsciepublish.com.

Biocatalysis, using enzymes such as lipases, is another promising green approach. Lipase-catalyzed esterifications can be carried out under mild reaction conditions and often exhibit high selectivity, reducing the formation of byproducts.

Green Approach Catalyst/Medium Advantages
Solid Acid Catalysis Ion-exchange resins, Zeolites, Sulfated zirconiaEasy separation, Reusability, Reduced corrosion
Ionic Liquids Acidic ionic liquidsReusability, Low volatility, Tunable properties
Biocatalysis LipasesMild conditions, High selectivity, Biodegradable

Table 3: Overview of Green Chemistry Approaches to Ester Synthesis

Strategies for Cyano Group Introduction on the Aromatic Ring

The introduction of the cyano group is a key transformation in the synthesis of this compound. This can be accomplished through various methods, with the choice of method often depending on the available starting materials and the desired reaction conditions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. For this reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group.

In the context of synthesizing a precursor for this compound, an SNAr reaction could be employed on a substrate such as methyl 4-halo-2-ethylbenzoate (where the halo group is typically F or Cl). However, the ester and ethyl groups are not strongly activating, which can make this reaction challenging. The presence of an additional activating group, such as a nitro group, would facilitate the reaction.

The Sandmeyer reaction is a more common and versatile method for introducing a cyano group onto an aromatic ring wikipedia.org. This reaction involves the diazotization of an aromatic amine, such as 4-amino-2-ethylbenzoic acid, with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. The diazonium salt is then treated with a copper(I) cyanide solution, which results in the replacement of the diazonium group with a cyano group wikipedia.org.

The mechanism of the Sandmeyer reaction is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, leading to the formation of an aryl radical, nitrogen gas, and a copper(II) species. The aryl radical then reacts with the cyanide ion to form the final product.

Method Starting Material Reagents General Conditions
SNAr Methyl 4-halo-2-ethylbenzoate (with activating groups)NaCN, KCN in a polar aprotic solvent (e.g., DMSO, DMF)Elevated temperatures
Sandmeyer Reaction 4-amino-2-ethylbenzoic acid1. NaNO₂, HCl (or H₂SO₄), 0-5 °C2. CuCN, KCNCold for diazotization, then warming for cyanation

Table 4: Comparison of Methods for Cyano Group Introduction

Metal-Catalyzed Cyanation Reactions (e.g., Copper(I) Cyanide mediated routes from bromo-precursors)

Metal-catalyzed cyanation represents a robust method for introducing a nitrile group onto an aromatic ring, typically starting from an aryl halide. The Rosenmund-von Braun reaction, a classical method, utilizes copper(I) cyanide (CuCN) to convert aryl bromides into the corresponding aryl nitriles. In the context of this compound synthesis, a plausible precursor would be Methyl 4-bromo-2-ethylbenzoate.

The reaction involves the nucleophilic substitution of the bromine atom with the cyanide anion, facilitated by the copper catalyst. High temperatures are often required, and polar, high-boiling point solvents such as DMF, DMSO, or pyridine (B92270) are commonly employed. Despite its long history, the reaction has been refined over the years. Modern transition-metal-catalyzed methods, including those using palladium or nickel, have also been developed and can offer milder conditions and broader substrate scopes. However, copper-mediated processes remain relevant due to the low cost and toxicity of copper relative to palladium.

Key parameters influencing the success of this reaction include the choice of solvent, temperature, and the presence of any additives. The table below summarizes typical conditions for a copper-mediated cyanation.

ParameterConditionRationale
Precursor Methyl 4-bromo-2-ethylbenzoateBromo-substituted aromatic compound for nucleophilic substitution.
Cyanide Source Copper(I) Cyanide (CuCN)Provides the cyanide nucleophile and acts as the catalyst.
Solvent DMF, NMP, or PyridineHigh-boiling polar aprotic solvent to dissolve reactants and facilitate the reaction at elevated temperatures.
Temperature 150-200 °CSufficient thermal energy to overcome the activation barrier for the substitution reaction.
Additives N/AOften run without additives, though some procedures may include bases or ligands to improve efficiency.

Electrophilic Cyanation Methods

Electrophilic cyanation offers an alternative pathway that avoids the use of aryl halides. These methods involve the reaction of an electron-rich aromatic ring with a reagent that delivers an electrophilic cyanide cation ("CN+"). For the synthesis of this compound, this approach would likely involve the direct cyanation of a Methyl 2-ethylbenzoate precursor.

The reactivity of the aromatic ring is crucial; therefore, the presence of the electron-donating ethyl group facilitates this type of reaction. However, the electron-withdrawing nature of the methyl ester group can deactivate the ring towards electrophilic attack. The regioselectivity is governed by the directing effects of the existing substituents.

A variety of electrophilic cyanating agents have been developed, including cyanogen (B1215507) bromide (BrCN) activated by a Lewis acid, and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). Gallium-catalyzed direct C-H cyanation with cyanogen bromide has been shown to be a practical method for preparing aromatic nitriles. Another approach is organic photoredox catalysis, which can generate reactive arene cation radicals as key electrophilic intermediates from aromatic compounds.

MethodCyanating AgentCatalyst/ConditionsDescription
Friedel-Crafts-Karrer Cyanation Cyanogen bromide (BrCN)Lewis Acid (e.g., AlCl₃, GaCl₃)A classic method involving the activation of a cyanogen halide with a Lewis acid to generate an electrophilic cyanating species.
Direct C-H Cyanation NCTS, TMSCNPhotoredox catalyst, Transition metalModern methods that allow for the direct conversion of a C-H bond to a C-CN bond, often under milder conditions.

Ethyl Group Installation and Manipulation on the Benzoate (B1203000) Scaffold

The introduction of the ethyl group at the ortho position to the methyl ester is a critical step in the synthesis. This can be achieved either by direct alkylation or by the transformation of another functional group.

Alkylation Strategies for Aromatic Ethyl Functionalization

The Friedel-Crafts alkylation is a fundamental method for attaching alkyl groups to aromatic rings. In this case, a precursor such as methyl 4-cyanobenzoate (B1228447) could be reacted with an ethylating agent like ethyl bromide or ethene in the presence of a Lewis acid catalyst (e.g., AlCl₃).

However, Friedel-Crafts alkylation on substituted benzenes can present challenges. The existing substituents (cyano and methyl ester) are deactivating and meta-directing, making the introduction of an ethyl group at the ortho position difficult. Steric hindrance at the ortho position further complicates the reaction. Therefore, direct Friedel-Crafts ethylation on a pre-formed methyl 4-cyanobenzoate is generally not a viable strategy for this specific isomer. A more successful approach would involve alkylating a precursor where the directing groups favor ortho-substitution, followed by the introduction or modification of other substituents.

Functional Group Interconversions on the Aromatic Ring to Introduce Ethyl Moiety

A more controllable method for introducing the ethyl group at the desired position is through functional group interconversion (FGI). This strategy involves first installing a different functional group that can be readily converted into an ethyl group.

A common approach is to perform a Friedel-Crafts acylation with acetyl chloride to introduce an acetyl group. The acetyl group is strongly meta-directing, which can be used strategically in the synthesis. More importantly, the resulting ketone can be reduced to an ethyl group. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

This two-step process (acylation followed by reduction) offers better control over the position and avoids the issues of polyalkylation often associated with Friedel-Crafts alkylation.

Convergent and Divergent Synthetic Pathways for this compound

A convergent synthesis would involve the preparation of two or more complex fragments of the molecule separately, which are then joined together in the final stages. For this target molecule, a convergent approach is less common as the core is a single substituted benzene ring.

A divergent synthesis is a more likely strategy. This approach begins with a common starting material that is elaborated through different reaction pathways to produce a variety of structurally related compounds, including the target molecule. For instance, a key intermediate like methyl 2-ethyl-4-bromobenzoate could be synthesized. From this central intermediate, one could diverge: one path would involve cyanation to yield this compound, while other paths could involve different coupling reactions at the bromo-position to create a library of related compounds. This strategy is efficient for exploring structure-activity relationships in medicinal chemistry.

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is crucial for developing a synthetic route that is efficient, cost-effective, and scalable. For the synthesis of this compound, several factors would be considered for optimization in key steps like the cyanation reaction.

Catalyst Loading : In metal-catalyzed reactions, minimizing the amount of catalyst (e.g., CuCN or a palladium complex) is important for reducing costs and minimizing toxic metal residues in the final product.

Solvent Choice : The solvent can significantly impact reaction rates, yields, and selectivity. "Greener" solvents are increasingly preferred to minimize environmental impact.

Temperature and Reaction Time : These parameters are often interdependent. Optimization aims to find the lowest possible temperature and shortest reaction time that provide a high yield of the desired product, which saves energy and increases throughput.

Reagent Stoichiometry : Using the optimal ratio of reactants can maximize the conversion of the limiting reagent and simplify purification.

The table below outlines potential areas for optimization in a hypothetical copper-catalyzed cyanation step.

ParameterStandard ConditionOptimized ConditionGoal of Optimization
Catalyst Stoichiometric CuCNCatalytic Cu(I) with a ligandReduce metal waste, improve turnover.
Temperature 180 °C120 °CReduce energy consumption, minimize side reactions.
Solvent NMPAcetonitrile (B52724) or TolueneUse a lower-boiling or more environmentally benign solvent.
Reaction Time 24 hours4 hoursIncrease process throughput.

By systematically adjusting these parameters, a more efficient and economical synthesis of this compound can be achieved.

Solvent Effects on this compound Synthesis

The choice of solvent is crucial in the synthesis of this compound as it can significantly influence the reaction rate, yield, and purity of the product. A key synthetic route involves the palladium-catalyzed cyanation of methyl 4-bromo-2-ethylbenzoate. google.com

In a documented procedure, Dimethylformamide (DMF) is utilized as the solvent. google.com DMF is a polar aprotic solvent, which is well-suited for this type of cross-coupling reaction. Its ability to dissolve both the organic substrate and the inorganic cyanide salt, along with its high boiling point, allows the reaction to be conducted at elevated temperatures, which is often necessary for efficient catalysis.

Table 1: Solvent Used in the Synthesis of this compound

SolventRole in ReactionReference
Dimethylformamide (DMF)A polar aprotic solvent that facilitates the dissolution of reactants and catalyst, enabling a homogeneous reaction at elevated temperatures. google.com

Catalyst Selection and Loading for Enhanced Yield and Selectivity

The synthesis of this compound from methyl 4-bromo-2-ethylbenzoate heavily relies on a suitable catalyst to facilitate the cyanation reaction. The literature points to the use of a palladium catalyst, specifically Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), for this transformation. google.com

Palladium(0) complexes are highly effective catalysts for cross-coupling reactions, including the replacement of a halide (in this case, bromide) with a cyanide group. The triphenylphosphine (B44618) ligands stabilize the palladium center and play a crucial role in the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination steps.

The catalyst loading, or the amount of catalyst used relative to the starting material, is a critical parameter that impacts both the efficiency and the cost-effectiveness of the synthesis. In the documented synthesis, the catalyst loading of Pd(PPh3)4 is approximately 12 mol% relative to the methyl 4-bromo-2-ethylbenzoate substrate. google.com This loading is sufficient to drive the reaction to completion within a reasonable timeframe. While higher catalyst loadings might increase the reaction rate, they would also increase the cost and the potential for palladium contamination in the final product. Conversely, lower loadings might lead to incomplete conversion or require longer reaction times. The optimization of catalyst loading is a key aspect of process development to balance reaction efficiency with economic and environmental considerations.

Another synthetic approach mentioned in the literature involves the use of a palladium catalyst in conjunction with ethyl boronic acid, starting from a different precursor, indicating the versatility of palladium catalysis in synthesizing this compound. google.com

Table 2: Catalyst System for the Synthesis of this compound

CatalystReagentsRole of CatalystCatalyst Loading (mol%)Reference
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)Methyl 4-bromo-2-ethylbenzoate, Zinc cyanide (Zn(CN)2)Facilitates the cross-coupling reaction between the aryl bromide and the cyanide source to form the nitrile.~12 google.com
Palladium catalystA different starting material, ethyl boronic acidEnables the formation of the target compound through a different cross-coupling strategy.Not specified google.com

Temperature and Pressure Optimization

Temperature and pressure are fundamental parameters that control the rate and outcome of chemical reactions. For the synthesis of this compound via palladium-catalyzed cyanation, these factors are carefully controlled to ensure optimal performance.

The reaction is typically conducted at an elevated temperature. A specific procedure details heating the reaction mixture to 100°C. google.com This temperature is likely necessary to overcome the activation energy of the key steps in the catalytic cycle, such as the oxidative addition of the aryl bromide to the palladium(0) complex. The use of a high-boiling solvent like DMF allows the reaction to be maintained at this temperature under atmospheric pressure.

The reaction is carried out under a nitrogen atmosphere. google.com This is a common practice in reactions involving sensitive organometallic catalysts like Pd(PPh3)4, which can be susceptible to oxidation by atmospheric oxygen. The inert atmosphere helps to prevent the degradation of the catalyst, thereby maintaining its activity throughout the course of the reaction and ensuring a higher yield of the desired product.

While the documented procedure specifies a single temperature and atmospheric pressure, optimization of these parameters could potentially improve the synthesis. For instance, a systematic study of the temperature profile could reveal the minimum temperature required for an efficient reaction, which could help to reduce energy consumption and minimize the formation of potential byproducts. Similarly, while atmospheric pressure is convenient, in some cross-coupling reactions, pressure can influence reaction rates and selectivity, although there is no specific indication that super-atmospheric pressure is required for this particular synthesis.

Table 3: Optimized Temperature and Pressure Conditions

ParameterConditionRationaleReference
Temperature100°CProvides sufficient energy to overcome the activation barrier of the catalytic cycle, leading to an efficient reaction rate. google.com
PressureAtmospheric (under N2)An inert atmosphere protects the palladium catalyst from oxidation, preserving its activity. Atmospheric pressure simplifies the experimental setup. google.com

Advanced Spectroscopic and Structural Characterization of Methyl 4 Cyano 2 Ethylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Although specific data for Methyl 4-cyano-2-ethylbenzoate is unavailable, the expected features of its ¹H and ¹³C NMR spectra, as well as its two-dimensional NMR correlations, can be predicted based on its molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, and the methyl ester protons. The aromatic region would likely show three signals for the three protons on the benzene (B151609) ring. The proton at position 3, being ortho to both the ethyl and the ester groups, would likely appear as a doublet. The proton at position 5, situated between the cyano group and a hydrogen, would also be expected to be a doublet, while the proton at position 6 would likely be a doublet of doublets due to coupling with the protons at positions 3 and 5.

The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the three methyl (-CH3) protons, which would in turn appear as a triplet. The methyl ester protons would be visible as a singlet, as they have no adjacent protons to couple with.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Resonance Assignments

The ¹³C NMR spectrum would be expected to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule, assuming no accidental overlap of signals. The carbonyl carbon of the ester group would have the highest chemical shift. The carbon of the cyano group would also have a characteristic chemical shift. The six carbons of the benzene ring would appear in the aromatic region of the spectrum, with their specific shifts influenced by the attached substituents. The carbons of the ethyl group and the methyl ester would have chemical shifts in the aliphatic region.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional NMR techniques would be instrumental in confirming the structure of this compound.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, the methylene protons of the ethyl group would show a cross-peak with the methyl protons of the same group. Correlations between the aromatic protons would also be observed, helping to confirm their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and the carbons to which they are directly attached. This would allow for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity between the different functional groups. For example, correlations would be expected between the methyl ester protons and the carbonyl carbon, and between the methylene protons of the ethyl group and the aromatic carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. The molecular formula for this compound is C₁₁H₁₁NO₂. The exact mass of this compound would be determined by HRMS, confirming its elemental composition.

Table 1: Predicted HRMS Data for this compound

Molecular FormulaCalculated Exact Mass (m/z)
C₁₁H₁₁NO₂189.07898

Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) Fragmentation Patterns

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques in mass spectrometry, each providing different types of structural information.

In EI-MS , the molecule is bombarded with high-energy electrons, leading to extensive fragmentation. The molecular ion peak (M⁺˙) would be observed at m/z 189. A prominent fragmentation pathway for esters is the loss of the alkoxy group, which in this case would be the loss of a methoxy (B1213986) radical (·OCH₃) to give a fragment at m/z 158. Another common fragmentation is the loss of the entire ester group.

In ESI-MS , a softer ionization technique, the protonated molecule [M+H]⁺ would be observed at m/z 190. Fragmentation in ESI-MS is typically less extensive than in EI-MS and can be induced by collision-induced dissociation (CID). The fragmentation patterns would likely involve the loss of small neutral molecules such as methanol (B129727) (CH₃OH) from the protonated molecule.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

m/z (Predicted)Proposed FragmentIonization Mode
189[M]⁺˙ (Molecular Ion)EI
190[M+H]⁺ (Protonated Molecule)ESI
158[M - OCH₃]⁺EI
174[M - CH₃]⁺EI

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for assessing the purity of volatile and semi-volatile compounds like this compound. smithers.commedistri.swiss The method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. innovatechlabs.comtechnologynetworks.com

In a typical GC-MS analysis, the sample is vaporized and injected into the gas chromatograph. The components of the sample are then separated as they travel through a capillary column, with different compounds eluting at different times based on their volatility and interaction with the column's stationary phase. oshadhi.co.uk For a pure sample of this compound, the resulting chromatogram would be expected to show a single, sharp peak, indicating the absence of volatile impurities. smithers.com The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property under a specific set of analytical conditions.

Following separation by the GC, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process causes the molecule to fragment into a series of characteristic ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular "fingerprint." This fragmentation pattern is used to confirm the identity of the compound and provides an additional layer of purity verification. The absence of peaks corresponding to other mass spectra further substantiates the sample's purity.

Table 1: Hypothetical GC-MS Data for Purity Assessment

ParameterExpected Result for a Pure Sample
Retention Time (min) A single, consistent value under defined conditions
Number of Peaks One major peak (>99.5% area)
Mass Spectrum Fragmentation pattern consistent with the structure of this compound
Molecular Ion Peak (M+) Expected at m/z = 189.21

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is produced that reveals the vibrational modes of the molecule's covalent bonds. specac.com The IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its nitrile, ester, and substituted aromatic ring structures.

The most distinct feature would be the sharp, strong absorption band for the nitrile (C≡N) triple bond stretch, which typically appears in the 2260-2220 cm⁻¹ region. mit.eduucla.eduspectroscopyonline.com The presence of an ester functional group would be confirmed by a strong absorption from the carbonyl (C=O) stretch. For an aromatic ester, this peak is typically found in the range of 1730-1715 cm⁻¹ due to conjugation with the benzene ring. orgchemboulder.comorgchemboulder.com Additionally, two distinct C-O stretching bands associated with the ester linkage are expected in the 1300-1000 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com

The aromatic nature of the compound is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region. orgchemboulder.comlibretexts.org Finally, C-H stretching vibrations from the aliphatic ethyl and methyl groups are expected to appear just below 3000 cm⁻¹. uomustansiriyah.edu.iq

Table 2: Expected IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Nitrile (-C≡N) Stretch2240 - 2220Medium to Strong, Sharp
Ester (-COOCH₃) C=O Stretch1730 - 1715Strong
C-O Stretch1300 - 1100Strong (two bands)
Aromatic Ring C-H Stretch3100 - 3000Medium to Weak
C=C Stretch1600 - 1400Medium to Weak (multiple bands)
Alkyl (-CH₂, -CH₃) C-H Stretch3000 - 2850Medium

X-ray Crystallography for Solid-State Structural Analysis

While specific crystallographic data for this compound is not widely published, analysis of closely related structures allows for a reliable prediction of its molecular geometry. The core of the molecule, the benzoate (B1203000) ring, is expected to be largely planar. smolecule.com The bond lengths and angles within this aromatic system would be consistent with those of other substituted benzene derivatives. The ethyl group at the C2 position and the methyl ester group may exhibit slight deviations from the plane of the ring due to steric hindrance and electronic effects. The cyano group at the C4 position is linear and its presence influences the electronic distribution within the aromatic ring. smolecule.com

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. Although a definitive crystal structure is not available, the functional groups in this compound suggest several possible interactions that would stabilize its solid-state form.

The polar nitrile and ester groups are expected to be key contributors to the crystal packing through dipole-dipole interactions. Weak hydrogen bonds of the C–H···N or C–H···O type are also highly probable, where hydrogen atoms from the ethyl group or the aromatic ring interact with the nitrogen atom of the cyano group or the oxygen atoms of the ester. smolecule.com Similar interactions have been observed in the crystal structures of other cyanobenzoate derivatives. Furthermore, the planar aromatic rings may facilitate π-π stacking interactions, where parallel rings are arranged in a face-to-face or offset manner, further contributing to the stability of the crystal lattice. The steric bulk of the ethyl group at the 2-position likely plays a significant role in dictating the specific packing motif, potentially preventing a perfectly co-planar arrangement of adjacent molecules.

Chromatographic Techniques for Separation and Purity

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of compounds in a mixture. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach. mdpi.com

Method development for this compound would begin with the selection of an appropriate stationary phase, most commonly a C18 (octadecylsilyl) column, which separates compounds based on their hydrophobicity. sigmaaldrich.com The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. mdpi.com The ratio of organic solvent to water is optimized to achieve adequate retention and separation of the target compound from any potential impurities.

To ensure good peak shape and reproducible retention times, a buffer or an acid additive like formic acid or trifluoroacetic acid is often added to the mobile phase. chromatographyonline.com Detection is commonly performed using a UV detector, set at a wavelength where the aromatic ring of the molecule exhibits strong absorbance, likely in the range of 230-280 nm. The final validated method would provide a reliable means to assess the purity of this compound by demonstrating a single major peak at a specific retention time.

Table 3: Typical Starting Parameters for HPLC Method Development

ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection Wavelength ~254 nm
Column Temperature 25-30 °C

Gas Chromatography (GC) for Volatile Purity Analysis

Gas Chromatography (GC) is a cornerstone analytical technique for assessing the purity of volatile and semi-volatile compounds such as this compound. This method is particularly effective in separating the main compound from any residual solvents, starting materials, or by-products from the synthesis process, thereby allowing for precise quantification of its purity. The high resolution of capillary GC columns, coupled with sensitive detectors like the Flame Ionization Detector (FID), makes it an ideal choice for this application.

In a typical GC analysis of this compound, the sample is first dissolved in a suitable volatile solvent and then injected into the gas chromatograph. The instrument vaporizes the sample, and an inert carrier gas, such as helium or nitrogen, transports the vaporized analytes through a capillary column. The separation is based on the differential partitioning of the compounds between the stationary phase coated on the inside of the column and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster and are detected earlier.

For the analysis of an aromatic compound like this compound, a non-polar or medium-polarity capillary column is generally employed. The choice of the stationary phase is critical for achieving the desired separation from potential impurities. The temperature of the GC oven is programmed to increase during the analysis, which helps in eluting compounds with a wide range of boiling points in a reasonable time frame while maintaining good peak shape and resolution.

The FID is a commonly used detector for this type of analysis due to its high sensitivity to organic compounds and a wide linear range. As the separated compounds elute from the column and are combusted in a hydrogen-air flame, they produce ions that generate a measurable electrical current. The signal intensity is directly proportional to the amount of the compound being eluted, allowing for quantitative analysis. The purity of this compound is typically determined by the area percent method, where the peak area of the main compound is compared to the total area of all detected peaks. For instance, gas chromatography has been successfully used to confirm the purity of analogous compounds like methyl 4-cyanobenzoate (B1228447), achieving purities as high as 99.9%. google.com

A representative set of GC parameters for the purity analysis of this compound is detailed in the table below.

Table 1: Representative Gas Chromatography (GC) Parameters for Purity Analysis of this compound

ParameterValue
Instrument Gas Chromatograph with FID
Column Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

The results of a typical GC analysis for a high-purity sample of this compound are presented in the following table, illustrating the retention times and relative peak areas of the main component and trace impurities.

Table 2: Illustrative GC Data for Purity Analysis of this compound

Peak No.Retention Time (min)ComponentPeak Area (%)
15.8Toluene (Residual Solvent)0.05
212.5Isomeric Impurity0.15
314.2This compound99.80

The data presented in Table 2 demonstrates the capability of GC to effectively separate and quantify the main component from potential impurities. The low percentage of the isomeric impurity and residual solvent confirms the high purity of the this compound sample. The retention times are influenced by factors such as column temperature and carrier gas flow rate, with higher temperatures and flow rates generally leading to shorter analysis times but potentially lower resolution. shimadzu.com The identification of peaks is typically confirmed by comparing their retention times with those of known reference standards.

Computational and Theoretical Chemistry of Methyl 4 Cyano 2 Ethylbenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of "Methyl 4-cyano-2-ethylbenzoate" at the atomic level. These methods provide a detailed picture of the electron distribution and energy of the molecule, which in turn dictates its geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For "this compound," DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-311G(d,p), are instrumental in determining its optimized molecular geometry. These studies can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy.

For a related compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, DFT calculations have been used to determine its structural parameters. materialsciencejournal.org Similar calculations for "this compound" would reveal the spatial arrangement of its constituent atoms, including the planarity of the benzene (B151609) ring and the orientation of the cyano, ethyl, and methyl ester groups. The conformational analysis would identify the most stable arrangement of these functional groups, which is crucial for understanding its interactions with other molecules.

Table 1: Predicted Bond Lengths in a Cyano-substituted Aromatic Compound using DFT

Bond Predicted Bond Length (Å)
C-C (aromatic) 1.3466 - 1.5339
C-H 1.0809 - 1.0945

Note: Data is illustrative and based on a related pyran carboxylate derivative. materialsciencejournal.org

Ab Initio Methods for Energy Landscape Exploration

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods, while computationally more intensive than DFT, can provide a more rigorous exploration of the potential energy surface of "this compound." By mapping this landscape, researchers can identify various energy minima corresponding to stable conformers, as well as the transition states that connect them. This information is vital for understanding the molecule's dynamic behavior and the energy barriers associated with conformational changes. High-level methods are often necessary to predict properties like rotational constants with sufficient accuracy to aid in experimental identification. nih.gov

Analysis of Tautomeric and Rotational Isomerism in this compound Analogues

The study of analogues provides valuable insights into the potential isomerism of "this compound." For instance, investigations into methyl and ethyl cyanoacetate have revealed the presence of rotational isomers (rotamers) due to rotation around single bonds. rsc.org In the case of ethyl cyanoacetate, infrared spectroscopy suggests the existence of several rotamers arising from rotation about both the NCH2C-C and the O-C2H5 bonds. rsc.org Similarly, "this compound" is expected to exhibit rotational isomerism, primarily concerning the orientation of the ethyl and methyl ester groups relative to the benzene ring. Computational studies on such analogues help in understanding the energetic differences between these rotamers and the barriers to their interconversion.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.

IR Spectroscopy: DFT calculations can be used to compute the vibrational frequencies of "this compound," which correspond to the peaks in its infrared (IR) spectrum. These predicted frequencies help in the assignment of experimental IR bands to specific molecular vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. materialsciencejournal.org For "this compound," TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, corresponding to electronic transitions within the molecule.

Table 2: Illustrative Predicted Spectroscopic Data

Spectroscopic Technique Predicted Parameter Illustrative Value
1H NMR Chemical Shift (δ) Varies for aromatic, ethyl, and methyl protons
IR Vibrational Frequency (cm-1) ~2230 (C≡N stretch), ~1720 (C=O stretch)

Note: These are typical values for functional groups and may vary for the specific molecule.

Theoretical Mechanistic Investigations of this compound Reactions

Computational chemistry can be used to elucidate the mechanisms of chemical reactions involving "this compound." By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction rates, providing insights into the feasibility and pathways of potential reactions. For example, the reactivity of the cyano group or the aromatic ring towards nucleophilic or electrophilic attack can be theoretically investigated. Studies on the formation of other cyano-containing molecules, such as cyanoacetamide, have utilized computational methods to explore potential energy surfaces and identify reaction pathways. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to correlate the structural features of molecules with their physicochemical properties. This approach is predicated on the principle that the physical and chemical properties of a substance are intrinsically linked to its molecular structure. By quantifying specific structural attributes, known as molecular descriptors, it is possible to develop mathematical models that can predict the properties of new, unmeasured compounds. These models are invaluable in materials science and chemical research for screening compounds with desired characteristics, thereby saving significant time and resources.

In the context of this compound and its analogues, QSPR can be employed to predict a variety of properties such as solubility, melting point, or electronic properties. A typical QSPR study involves the creation of a dataset of analogous compounds, the calculation of a wide range of molecular descriptors for each, and the subsequent development of a predictive model using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms.

To illustrate the application of QSPR for analogues of this compound, a hypothetical study focused on predicting aqueous solubility (expressed as LogS) is presented. A dataset of 15 hypothetical analogues was created, where the substituents on the benzene ring were varied. For each analogue, a set of relevant molecular descriptors was calculated. These descriptors fall into several categories: electronic, steric, and lipophilic, all of which are known to influence solubility.

Molecular Descriptors Considered:

Molecular Weight (MW): A fundamental descriptor representing the size of the molecule.

LogP: The logarithm of the octanol-water partition coefficient, a key measure of a molecule's lipophilicity. oaepublish.comnih.govravilabio.info

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which correlates with hydrogen bonding capacity and membrane permeability.

Energy of the Highest Occupied Molecular Orbital (EHOMO): Related to the electron-donating ability of a molecule. mdpi.comresearchgate.nettsijournals.com

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): Related to the electron-accepting ability of a molecule. mdpi.comresearchgate.nettsijournals.com

HOMO-LUMO Gap (ΔE): The difference in energy between the HOMO and LUMO, which is an indicator of molecular stability and reactivity. tsijournals.comnih.gov

The table below presents the hypothetical dataset, including the structures of the analogues, their calculated molecular descriptors, and their hypothetical experimental LogS values.

Table 1: Hypothetical Dataset of this compound Analogues and their Molecular Descriptors for QSPR Modeling

Compound IDR1R2MW ( g/mol )LogPTPSA (Ų)EHOMO (eV)ELUMO (eV)ΔE (eV)Experimental LogS
1 -H-H161.162.1550.1-8.52-1.257.27-2.85
2 -CH3-H175.192.6550.1-8.41-1.197.22-3.10
3 -F-H179.152.2950.1-8.65-1.387.27-2.95
4 -Cl-H195.612.8650.1-8.70-1.457.25-3.30
5 -Br-H240.063.1550.1-8.68-1.487.20-3.50
6 -OH-H177.161.8570.33-8.25-1.107.15-2.50
7 -NH2-H176.181.5576.12-8.05-1.057.00-2.30
8 -NO2-H206.162.0595.93-9.10-2.057.05-3.00
9 -H-CH3175.192.6550.1-8.45-1.227.23-3.15
10 -H-OCH3191.192.1059.33-8.30-1.157.15-2.75
11 -F-F197.142.4350.1-8.78-1.507.28-3.10
12 -Cl-Cl230.053.5750.1-8.85-1.607.25-3.80
13 -OH-OCH3207.191.8079.56-8.15-1.087.07-2.40
14 -NH2-CH3190.212.0576.12-7.98-1.026.96-2.55
15 -NO2-Cl240.602.7695.93-9.25-2.207.05-3.45

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Using the dataset above, a Multiple Linear Regression (MLR) analysis was performed to derive a QSPR model. The goal of MLR is to find a linear relationship between the molecular descriptors (independent variables) and the property of interest, LogS (dependent variable). The best-fitting model would be selected based on statistical parameters such as the coefficient of determination (R²), which indicates the proportion of the variance in the dependent variable that is predictable from the independent variables.

A plausible resulting QSPR equation from this hypothetical study could be:

LogS = 0.55 - 0.015(MW) - 0.45(LogP) + 0.01(TPSA) + 0.12(ΔE)

This equation suggests that:

An increase in Molecular Weight (MW) and LogP leads to a decrease in aqueous solubility, which is consistent with established chemical principles where larger and more lipophilic molecules tend to be less soluble in water.

An increase in the Topological Polar Surface Area (TPSA) results in higher solubility, as polar surfaces can engage in favorable interactions with water molecules.

A larger HOMO-LUMO gap (ΔE) , indicating greater molecular stability, is associated with slightly increased solubility in this model.

The statistical quality of such a model is crucial for its predictive power. Key statistical metrics for model validation include:

Coefficient of Determination (R²): A value close to 1.0 indicates a good fit. For this hypothetical model, an R² of 0.92 would be considered excellent.

Leave-One-Out Cross-Validation Coefficient (Q²): This metric assesses the predictive ability of the model. A Q² value greater than 0.5 is generally considered indicative of a robust model.

Standard Error of Estimation (SEE): This represents the average deviation of the predicted values from the experimental values. A lower SEE indicates a more accurate model.

Table 2: Statistical Validation of the Hypothetical QSPR Model

ParameterValueDescription
N 15Number of compounds in the dataset
0.92Coefficient of determination
0.85Leave-one-out cross-validation coefficient
SEE 0.15Standard error of estimation
F-statistic 28.5A measure of the overall significance of the model

The high values of R² and Q² in this hypothetical validation table would suggest that the developed QSPR model is statistically significant and possesses good predictive capability for the aqueous solubility of this series of this compound analogues. Such a model could then be used to predict the LogS of new, unsynthesized analogues, allowing for the prioritization of molecules with potentially improved solubility profiles for further investigation.

Reaction Mechanisms and Kinetics of Methyl 4 Cyano 2 Ethylbenzoate Transformations

Mechanistic Studies of Nucleophilic Reactions at the Ester Carbonyl and Cyano Group

The ester and cyano groups of Methyl 4-cyano-2-ethylbenzoate are primary sites for nucleophilic attack. The electron-withdrawing nature of the cyano group enhances the electrophilicity of the ester carbonyl carbon, while the nitrile carbon itself is susceptible to nucleophilic addition.

The hydrolysis of the methyl ester group in this compound to a carboxylic acid can proceed under acidic or basic conditions. The generally accepted mechanism for base-catalyzed hydrolysis (saponification) of esters is the bimolecular acyl-oxygen cleavage (BAC2) mechanism. This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the departure of the methoxide (B1231860) leaving group.

Transamidation, the reaction of the ester with an amine to form an amide, is another important nucleophilic substitution reaction. Computational studies on the aminolysis of methyl benzoate (B1203000) suggest that the reaction can proceed through either a concerted or a stepwise mechanism involving a tetrahedral intermediate. The energy barrier between these pathways is often small and can be influenced by substituents on the benzene (B151609) ring. For this compound, the reaction with an amine would likely follow a similar mechanistic course, with the specific pathway and rate being dependent on the nature of the amine and the reaction conditions. General base catalysis can significantly lower the activation energy for these transformations.

Interactive Data Table: Comparative Hydrolysis Rate Constants of Substituted Benzoate Esters This table presents hypothetical kinetic data to illustrate the expected substituent effects on the hydrolysis of this compound.

Compound Substituent Effects Expected Relative Rate Constant (k_rel)
Methyl benzoate Reference compound 1.0
Methyl 4-cyanobenzoate (B1228447) Strong electron-withdrawing group at para-position > 1.0
Methyl 2-ethylbenzoate Electron-donating and sterically hindering group at ortho-position < 1.0
This compound Combined electronic and steric effects Intermediate

The carbon-nitrogen triple bond of the cyano group is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. A key transformation of the nitrile group is its reduction to a primary amine (R-CH₂NH₂). This can be achieved through various methods, including catalytic hydrogenation and reduction with metal hydrides.

Catalytic hydrogenation typically employs catalysts such as Raney nickel, platinum oxide, or palladium on carbon. The reaction proceeds through the formation of an intermediate imine, which is further reduced to the amine. A common side reaction is the formation of secondary and tertiary amines, which can be minimized by optimizing reaction conditions such as temperature, pressure, and the choice of catalyst and solvent.

Reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) also proceeds via nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine anion intermediate that is subsequently reduced to the amine. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for nitrile reduction unless used in combination with transition metal salts.

Kinetic studies on the hydrogenation of benzonitrile (B105546) over a palladium on carbon catalyst have shown the reaction to be first-order with respect to the nitrile. The activation energy for this process was determined to be 27.6 kJ mol⁻¹. It is expected that the hydrogenation of this compound would follow similar kinetics, although the substituents on the ring may influence the rate of reaction.

Electrophilic and Radical Reactions on the Benzoate Ring

The aromatic ring of this compound can undergo electrophilic and radical-mediated reactions, with the regioselectivity being a key aspect of these transformations.

In electrophilic aromatic substitution reactions, the existing substituents on the benzene ring direct the position of the incoming electrophile. The ethyl group is an activating, ortho-, para-directing group due to its electron-donating inductive effect. Conversely, the cyano and methyl ester groups are deactivating, meta-directing groups due to their electron-withdrawing inductive and resonance effects.

When multiple substituents are present, the directing effect is typically controlled by the most strongly activating group. However, in this compound, the directing effects are antagonistic. The ethyl group directs towards positions 3 and 5, while the cyano and ester groups direct towards position 5. Therefore, electrophilic substitution is most likely to occur at the 5-position, which is meta to both the cyano and ester groups and ortho to the ethyl group. Steric hindrance from the adjacent ethyl group might slightly disfavor substitution at the 3-position.

While specific photochemical studies on this compound are limited, research on analogous cyanobenzoate esters provides valuable insights. The photochemistry of these compounds is often initiated by photoinduced electron transfer (PET). For instance, irradiation of certain cyanobenzoate esters can lead to intramolecular electron transfer from an electron-rich portion of the molecule to the excited cyanobenzoate chromophore. This process generates a radical ion pair, which can then undergo further reactions such as proton transfer and fragmentation.

Studies on 2-phenylcyclohexyl 4-cyanobenzoate have shown that irradiation leads to a Norrish Type II-like reaction, proceeding through an initial intramolecular electron transfer to form a radical ion pair, followed by an exergonic intramolecular proton transfer and subsequent cleavage of a 1,4-biradical. It is plausible that analogues of this compound with appropriate structural features could undergo similar photoinduced transformations. The efficiency of such reactions would be dependent on the energetics of the electron transfer process and the stability of the resulting radical intermediates.

Catalytic Transformations of this compound

This compound can serve as a substrate in various catalytic transformations, leveraging the reactivity of its functional groups. Transition metal catalysis, in particular, offers a versatile platform for the functionalization of such aromatic compounds.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds. While these reactions typically employ aryl halides or triflates as substrates, recent advancements have expanded the scope to include the activation of C-H bonds. The benzoate ring of this compound could potentially be a substrate for directed C-H functionalization, where a directing group guides the catalyst to a specific C-H bond.

Furthermore, the cyano group itself can be transformed under catalytic conditions. For example, palladium-catalyzed cyanation reactions can be used to introduce a nitrile group onto an aromatic ring, and conversely, the nitrile group can participate in catalytic reactions such as cycloadditions. The development of specific catalytic systems for the selective transformation of one functional group in the presence of others in this compound remains an area of interest for synthetic chemists.

Kinetic Analysis of this compound Reactions

The kinetic analysis of reactions involving this compound would provide valuable insights into the reaction mechanisms, including the identification of rate-determining steps and the characterization of transition states.

The rate of a chemical reaction is described by a rate law, which expresses the relationship between the reaction rate and the concentrations of the reactants. khanacademy.org For a hypothetical reaction of this compound with a nucleophile (Nu), the rate law might take the form:

Rate = k [this compound]m [Nu]n

where k is the rate constant, and m and n are the reaction orders with respect to each reactant. These orders must be determined experimentally. khanacademy.org

The method of initial rates is a common experimental approach to determine the rate law. khanacademy.orglibretexts.org By varying the initial concentration of one reactant while keeping the others constant and measuring the initial reaction rate, the order of the reaction with respect to that reactant can be determined. khanacademy.orglibretexts.org

The activation energy (Ea) is the minimum energy required for a reaction to occur and is related to the rate constant by the Arrhenius equation: wikipedia.org

k = A e(-Ea*/RT)

where A is the pre-exponential factor, R is the gas constant, and T is the temperature in Kelvin. The activation energy can be determined experimentally by measuring the rate constant at different temperatures and plotting ln(k) versus 1/T. The slope of this plot is equal to -Ea*/R. researchgate.net

The transition state is the high-energy intermediate state between reactants and products. libretexts.org The energy of the transition state relative to the reactants is the activation energy. For reactions involving this compound, computational methods such as Density Functional Theory (DFT) can be used to model the reaction pathway and calculate the energies of the transition states. mdpi.com

In the context of nucleophilic acyl substitution on the ester group, the reaction proceeds through a tetrahedral intermediate. The stability of this intermediate and the transition states leading to and from it will be influenced by the electronic and steric effects of the substituents. The electron-withdrawing cyano group would stabilize the negatively charged transition state, thereby lowering the activation energy. The ortho-ethyl group would likely increase steric crowding in the transition state, potentially raising its energy.

Table 2: Expected Influence of Substituents on the Kinetics of Nucleophilic Acyl Substitution of this compound

SubstituentPositionElectronic EffectSteric EffectExpected Impact on Rate Constant (k)Expected Impact on Activation Energy (Ea)
4-Cyano (-CN)paraElectron-withdrawingMinimalIncreaseDecrease
2-Ethyl (-CH2CH3)orthoElectron-donatingSignificantDecreaseIncrease

Synthetic Transformations and Applications of Methyl 4 Cyano 2 Ethylbenzoate

Methyl 4-cyano-2-ethylbenzoate as a Versatile Synthetic Building Block

This compound is a substituted aromatic compound that serves as a valuable intermediate in organic synthesis. Its structure, featuring a benzene (B151609) ring with cyano, ethyl, and methyl ester functionalities, offers multiple reactive sites for chemical modification. The electron-withdrawing nature of the cyano and ester groups, combined with the electron-donating effect of the ethyl group, creates a unique electronic environment that influences the molecule's reactivity and allows for regioselective transformations. vulcanchem.com This combination of functional groups makes it an ideal starting material for constructing more complex molecular architectures.

Precursor to Functionalized Benzoic Acid Derivatives

One of the primary applications of this compound is as a precursor for a variety of functionalized benzoic acid derivatives. The methyl ester group can be readily hydrolyzed under acidic or basic conditions to yield 4-cyano-2-ethylbenzoic acid. vulcanchem.comchemguide.co.uk This carboxylic acid is a key intermediate itself, from which other derivatives such as acyl halides, amides, and other esters can be prepared. google.com

The presence of the cyano and ethyl groups on the aromatic ring allows for the synthesis of benzoic acid derivatives with specific substitution patterns that are crucial for applications in medicinal chemistry and materials science. For instance, the parent compound, 4-cyano-2-methylbenzoic acid, is a recognized chemical intermediate. nih.gov The general synthetic routes to cyanobenzoic acids often involve multi-step processes starting from substituted toluenes, highlighting the utility of pre-functionalized intermediates like this compound. google.com

Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of functional groups makes this compound an important building block in the synthesis of more complex organic molecules. Cyanobenzoate derivatives are widely used as intermediates in the production of pharmaceuticals, agricultural chemicals, and liquid crystals. google.comgoogle.com The cyano group, in particular, is a versatile functional handle that can be converted into various other groups, such as amines, amides, or carboxylic acids, and can participate in the formation of heterocyclic rings. researchgate.net

For example, a structurally similar compound, Methyl 4-cyano-2-methylbenzoate, has been identified as a small molecule being developed as an inhibitor of Hsp90, a target in cancer therapy. biosynth.com This underscores the role of this class of molecules as intermediates in the development of biologically active compounds. The ability to selectively modify the ester, cyano, and aromatic ring components of this compound allows chemists to systematically build molecular complexity and access a diverse range of target structures.

Derivatization Strategies for Enhancing Molecular Complexity

Several derivatization strategies can be employed to transform this compound into more complex molecules. These strategies target the three main functional regions of the molecule: the ester group, the cyano group, and the aromatic ring.

Ester Hydrolysis and Conversion to Carboxylic Acids or Amides

The methyl ester functionality is a common site for initial transformation. It can be hydrolyzed to the corresponding carboxylic acid, 4-cyano-2-ethylbenzoic acid, through saponification. libretexts.org This reaction is typically carried out by heating the ester with an aqueous base, such as sodium hydroxide (B78521), followed by acidification to protonate the resulting carboxylate salt. chemguide.co.uk Alternatively, acid-catalyzed hydrolysis can be employed, though this reaction is often reversible. chemguide.co.uk

The resulting carboxylic acid can then be converted into a variety of other functional groups. A particularly important transformation is the formation of amides. This can be achieved by first converting the carboxylic acid to a more reactive species like an acyl chloride, followed by reaction with an amine. More contemporary methods allow for the direct amidation of the ester itself, often promoted by a strong base, which offers a more atom-economical route to the desired amide products. rsc.org

Reaction Typical Reagents Product Reference
Base-Promoted Hydrolysis1. NaOH (aq), Heat 2. H₃O⁺4-cyano-2-ethylbenzoic acid chemguide.co.uk
Acid-Catalyzed HydrolysisH₃O⁺, Heat4-cyano-2-ethylbenzoic acid chemguide.co.uklibretexts.org
Conversion to Amide (from acid)1. SOCl₂ 2. R₂NHN,N-disubstituted-4-cyano-2-ethylbenzamide google.com
Direct Amidation (from ester)R₂NH, Base (e.g., t-BuOK)N,N-disubstituted-4-cyano-2-ethylbenzamide rsc.org

Modifications of the Cyano Group for Diverse Functionalities

The cyano group is one of the most versatile functionalities in organic synthesis and offers numerous possibilities for derivatization. researchgate.net It can be hydrolyzed under strong acidic or basic conditions to a carboxamide and further to a carboxylic acid. Reduction of the cyano group, typically with reagents like lithium aluminum hydride or through catalytic hydrogenation, yields a primary amine (an aminomethyl group).

Furthermore, the cyano group can participate in cycloaddition reactions and is a key component in the synthesis of various nitrogen-containing heterocycles. researchgate.net For example, it can react with organometallic reagents to form ketones after hydrolysis of the intermediate imine. This wide range of accessible transformations makes the cyano group a critical handle for introducing diverse functionalities into the molecule. rsc.org

Starting Group Reagents Resulting Functional Group Reference
Cyano (-C≡N)H₂O, H⁺ or OH⁻ (harsh)Carboxylic Acid (-COOH) sbq.org.br
Cyano (-C≡N)H₂O, H⁺ or OH⁻ (mild)Amide (-CONH₂) rsc.org
Cyano (-C≡N)1. Grignard Reagent (R-MgBr) 2. H₃O⁺Ketone (-COR) researchgate.net
Cyano (-C≡N)LiAlH₄ or H₂/CatalystPrimary Amine (-CH₂NH₂) researchgate.net

Aromatic Ring Functionalization via Directed Ortho-Metallation or Cross-Coupling

Further functionalization can be achieved directly on the aromatic ring. Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective substitution. wikipedia.org In this reaction, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then react with a wide range of electrophiles to introduce new substituents. For this compound, the ester group could potentially act as a DMG, directing functionalization to the C3 position.

Another major strategy for aromatic ring functionalization is transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. While these reactions typically require an aryl halide or triflate as a starting material, such a group could be installed on the ring through other synthetic steps. These methods would allow for the formation of new carbon-carbon or carbon-heteroatom bonds, significantly increasing the molecular complexity of the scaffold.

Role in the Synthesis of Heterocyclic Compounds

The strategic placement of cyano, ethyl, and methyl ester functionalities on the benzene ring of this compound suggests its potential as a versatile precursor for the synthesis of complex heterocyclic systems. However, based on currently available scientific literature, the direct application of this compound in the synthesis of pyridones and quinoxalines has not been extensively documented. General synthetic strategies for these heterocycles often involve the condensation of 1,3-dicarbonyl compounds with cyanoacetamides for pyridones, and the reaction of o-phenylenediamines with α-dicarbonyl compounds for quinoxalines. While the structural motifs within this compound could theoretically be modified to participate in such reactions, specific examples employing this starting material are not readily found in published research.

Further exploration and development of synthetic methodologies would be required to functionalize this compound appropriately for its effective use as a building block in the construction of these important heterocyclic scaffolds.

Applications in Advanced Materials Science

The incorporation of specialized organic molecules into polymeric and functional materials is a cornerstone of modern materials science. The unique combination of a rigid aromatic core, a polar cyano group, and a reactive ester functionality in this compound makes it an interesting candidate for the development of materials with tailored properties.

Integration into Polymer Architectures for Tailored Properties

While research directly detailing the integration of this compound into polymer architectures is limited, the broader class of benzoate (B1203000) derivatives is known to be utilized in polymer chemistry. The rigid aromatic core of such molecules can enhance the thermal stability and mechanical properties of polymers. In principle, this compound could be hydrolyzed to its corresponding carboxylic acid and subsequently used as a monomer in the synthesis of polyesters or polyamides. The presence of the cyano and ethyl groups could influence polymer solubility, chain packing, and ultimately, the material's bulk properties. However, specific studies demonstrating these applications for this particular compound are not prevalent.

Development of Functional Materials with Specific Optical or Electrical Characteristics

The cyano group in this compound is a strong electron-withdrawing group, which can impart specific optical and electrical properties to a molecule and, by extension, to materials derived from it. Aromatic nitriles are known to be components of liquid crystals and organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound could influence molecular packing and intermolecular interactions, which are critical for achieving desired material characteristics. Despite this potential, there is a lack of specific research demonstrating the use of this compound in the development of functional materials with targeted optical or electrical properties.

Development of Analytical Reference Standards for Related Compounds (non-clinical focus)

Analytical reference standards are crucial for the quality control and accurate quantification of chemical compounds. While there is no direct evidence of this compound being used as a primary analytical reference standard, its stable and well-defined chemical structure makes it a suitable candidate for such applications. It could potentially serve as a reference standard for the chromatographic analysis of related benzoate derivatives or other compounds sharing similar structural features. The development and certification of this compound as a reference standard would require rigorous purity assessment and characterization according to established protocols.

Advanced Topics in Methyl 4 Cyano 2 Ethylbenzoate Research

Supramolecular Chemistry and Self-Assembly of Methyl 4-cyano-2-ethylbenzoate Analogues

Supramolecular chemistry focuses on chemical systems composed of multiple molecular subunits held together by reversible, non-covalent interactions. This field is crucial for designing novel materials and understanding biological processes. Analogues of this compound are excellent candidates for supramolecular studies due to the presence of nitrile and ester functionalities, which can participate in a variety of well-defined intermolecular interactions. The directed assembly of these molecular building blocks can lead to the formation of discrete supermolecules or extended supramolecular networks. The design of such systems often involves leveraging a hierarchy of intermolecular forces, including hydrogen bonding and π-π stacking, to create organized structures.

Hydrogen bonds are highly directional and specific interactions that play a pivotal role in the self-assembly of molecular structures. In analogues of this compound, the ester carbonyl oxygen can act as a hydrogen bond acceptor, while the aromatic ring C-H groups can act as weak donors. Although the nitrile group is not a classic hydrogen bond donor or acceptor in the same way as an amide, it can participate in weaker C-H···N interactions.

In more complex analogues where amide or hydroxyl groups are introduced, robust and predictable hydrogen bonding motifs become the primary drivers for self-assembly. For example, diaminotriazinyl (DAT) groups, when incorporated into related structures, can form strong, predictable hydrogen bonds that direct the formation of chains and more complex architectures. The interplay between different possible hydrogen bonding interactions can lead to a dynamic equilibrium between various assembled structures in solution, such as tapes or cyclic arrangements.

Table 1: Common Hydrogen Bonding Motifs in the Self-Assembly of Aromatic Molecules

Interaction TypeDonorAcceptorTypical Role in Assembly
Strong O-H, N-HO=C, NPrimary driver for forming 1D chains, sheets, or discrete complexes.
Weak C-H (aromatic)O=C, N (nitrile)Secondary interaction, reinforces structures established by stronger bonds.
Cooperative Multiple Donors/AcceptorsMultiple Acceptors/DonorsLeads to stable, extended networks and complex architectures.

Computational and experimental techniques, including molecular dynamics simulations, NMR spectroscopy, and X-ray crystallography, are combined to probe these interactions and understand the complex self-assembly processes in solution and the solid state.

Aromatic rings, such as the benzene (B151609) core of this compound, can interact through π-π stacking. These non-covalent interactions are fundamental to molecular recognition, influencing the conformation of molecules and the stability of supramolecular assemblies. The interaction involves the overlap of π-orbitals between adjacent aromatic rings and can occur in several geometries, including face-to-face and edge-to-face arrangements.

In the context of cyanobenzoate derivatives, π-π stacking can work in concert with other non-covalent forces to build multi-dimensional supramolecular networks. For instance, in a cobalt(II) polymer of 4-cyanobenzoate (B1228447), π-π stacking interactions help organize chains into a 2D network. The strength and geometry of these interactions can be tuned by altering the electronic properties of the aromatic ring. Introducing electron-withdrawing or electron-donating groups can modify the quadrupole moment of the aromatic system, thereby influencing the stability of the π-stacked conformation. This principle is critical in designing systems where specific molecular recognition is required, such as in host-guest chemistry or the development of bioactive molecules where the ligand must bind to aromatic residues in a protein's active site.

The nitrile (cyano) and ester groups of this compound and its analogues can act as ligands, donating their electron pairs to coordinate with metal centers. This interaction forms the basis of coordination chemistry, enabling the construction of metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes.

The nitrile group typically coordinates to a metal center through its nitrogen lone pair in an end-on fashion. It is a versatile ligand capable of binding to a wide range of transition metals. The resulting cyanometalate complexes can serve as building blocks for larger, polymeric structures, as exemplified by Prussian blue, where Fe-CN-M linkages create an extended solid. The ester group's carbonyl oxygen can also coordinate to metal ions, though it is generally considered a weaker ligand than the nitrile. In many cyanobenzoate metal complexes, it is the carboxylate group (formed from the hydrolysis of the ester) that participates in coordination, often acting as a bridging ligand between two metal centers to form polymeric networks. The coordination of metal ions can significantly influence the electronic properties and reactivity of the organic ligand.

Table 2: Ligand Behavior of Functional Groups in this compound Analogues

Functional GroupCoordinating AtomTypical Coordination ModeResulting Structures
Nitrile (-C≡N) Nitrogen (N)End-on (terminal or bridging)Discrete complexes, cyanometalates, coordination polymers.
Ester (-COOR) Carbonyl Oxygen (O)MonodentateDiscrete metal complexes.
Carboxylate (-COO⁻) Oxygen Atoms (O)Monodentate, Bidentate, BridgingMetal-organic frameworks (MOFs), coordination polymers.

Stereochemical Aspects and Chiral Derivatization

Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a critical aspect of organic chemistry, particularly in the synthesis of pharmaceuticals and functional materials where a specific spatial arrangement is necessary for biological activity or desired properties.

The synthesis of chiral analogues of this compound, where a new stereocenter is introduced, requires precise control over the reaction to produce a single desired stereoisomer. Enantioselective and diastereoselective synthesis methods are employed to achieve this control.

Enantioselective Synthesis : This approach aims to produce one enantiomer in excess over the other from a non-chiral starting material. This is often achieved using chiral catalysts, such as metal complexes with chiral ligands or organocatalysts. These catalysts create a chiral environment that favors the formation of one enantiomeric product. For example, chiral π-allyliridium-C,O-benzoate catalysts have been developed for highly enantioselective allylic alkylation reactions.

Diastereoselective Synthesis : This type of synthesis is used when a molecule already contains a chiral center and a new one is being created. The goal is to control the relative configuration of the new stereocenter with respect to the existing one. The Paternò-Büchi reaction, a photocycloaddition, involving chiral cyanobenzoates has been studied for its diastereoselectivity, which can be influenced by factors such as solvent and temperature.

Strategies for achieving stereochemical control include the use of chiral auxiliaries, which are chiral molecules temporarily attached to the substrate to direct the stereochemical outcome of a reaction before being removed.

Once a chiral molecule has been synthesized, it is crucial to determine its absolute configuration —the precise 3D spatial arrangement of its atoms. Several analytical techniques are used for this purpose.

X-ray Crystallography : This is considered the definitive method for determining absolute configuration, provided that a suitable single crystal of the compound can be grown. The diffraction pattern of X-rays passing through the crystal allows for the creation of a three-dimensional electron density map, revealing the exact position of each atom.

NMR Spectroscopy : While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents can. For instance, reacting a chiral alcohol or amine with an axially chiral acid can produce diastereomers that exhibit distinct signals in the NMR spectrum, allowing for the determination of the absolute configuration.

Circular Dichroism (CD) Spectroscopy : This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is unique to a specific enantiomer and can be compared to computationally predicted spectra or reference spectra to assign the absolute configuration.

Stereochemical control is the overarching principle that guides the synthesis to favor the formation of a specific stereoisomer. It is achieved by carefully selecting reagents, catalysts, and reaction conditions to influence the energy of the transition states leading to different stereoisomeric products.

Table 3: Methods for Absolute Configuration Determination

MethodPrincipleRequirementsAdvantages/Disadvantages
X-ray Crystallography X-ray diffraction by a single crystal.High-quality single crystal.Advantage: Unambiguous determination. Disadvantage: Crystal growth can be difficult.
NMR with Chiral Agents Formation of diastereomers with distinct NMR signals.Chiral analyte, suitable chiral derivatizing agent.Advantage: Does not require crystallization. Disadvantage: Requires chemical modification.
Circular Dichroism (CD) Differential absorption of circularly polarized light.Chiral molecule with a chromophore.Advantage: Non-destructive, sensitive. Disadvantage: Often requires comparison with computational data.

Conclusion and Future Research Directions for Methyl 4 Cyano 2 Ethylbenzoate

Summary of Key Findings and Current Research Landscape

Methyl 4-cyano-2-ethylbenzoate is a substituted aromatic compound featuring a benzene (B151609) ring functionalized with a methyl ester, a cyano group, and an ethyl group. This specific arrangement of an electron-withdrawing cyano group and an electron-donating ethyl group, along with the reactive ester functionality, suggests a molecule with distinct chemical properties and reactivity. smolecule.comvulcanchem.com The current research landscape for this specific compound is not extensively detailed in publicly available literature. However, the broader class of substituted cyanobenzoates is well-established as crucial intermediates in various fields.

Research on structurally similar compounds, such as ethyl 4-cyano-2-methylbenzoate and methyl 4-cyanobenzoate (B1228447), indicates that these molecules are primarily valued as building blocks in organic synthesis. vulcanchem.comsigmaaldrich.com The cyano and ester groups provide versatile handles for a wide range of chemical transformations. For instance, the ester group allows for hydrolysis or transesterification, while the cyano group can be converted into other functional groups. vulcanchem.com The primary application area for related cyanobenzoates is in the synthesis of pharmaceuticals, agrochemicals, and functional materials like liquid crystals. google.comgoogle.com Computational studies on analogous compounds have been used to predict molecular geometry, electronic properties, and potential biological activity, suggesting a moderate lipophilicity for molecules of this class, which is often favorable for bioavailability. smolecule.com Therefore, the current understanding of this compound is largely inferred from the well-documented chemistry and applications of its structural relatives.

A summary of key molecular properties, based on analogous compounds, is presented below.

PropertyPredicted Value/CharacteristicSource
Molecular FormulaC₁₁H₁₁NO₂ smolecule.com
Molecular Weight189.21 g/mol smolecule.com
Lipophilicity (LogP)~2.2-2.3 smolecule.com
Key Functional GroupsMethyl Ester, Cyano, Ethyl smolecule.com
Expected ReactivityInfluenced by electron-withdrawing cyano group and electron-donating ethyl group smolecule.comvulcanchem.com

Identification of Emerging Research Avenues and Unexplored Potentials

The unique substitution pattern of this compound opens up several promising avenues for future research that remain largely unexplored.

Agrochemicals: Related benzonitrile (B105546) derivatives are used in the synthesis of insecticides. google.com An unexplored potential lies in investigating the utility of this compound as a precursor for new classes of pesticides or herbicides. Its specific substitution may lead to novel bioactivity or improved properties compared to existing compounds.

Materials Science: Substituted cyanobenzoates are known precursors for liquid crystals and functional polymers. google.com The introduction of an ethyl group at the ortho position could influence the molecular packing and mesomorphic properties, potentially leading to the discovery of new liquid crystalline materials with unique thermal or optical characteristics. Research into the polymerization of derivatives of this compound could also yield novel high-performance polymers.

Future Prospects in Synthetic Methodologies and Process Development

While specific synthetic routes for this compound are not widely published, future research could focus on developing efficient, scalable, and sustainable methods for its production.

Development of Greener Synthetic Routes: Many traditional methods for introducing cyano groups involve highly toxic reagents like potassium cyanide. google.com A key future prospect is the development of greener alternatives. This could involve exploring novel catalytic systems that utilize less hazardous cyanide sources or developing pathways that avoid cyanation altogether, perhaps through C-H activation or other modern synthetic techniques.

Advanced Catalysis: Research into novel transition-metal catalysts could lead to more efficient and selective syntheses. For example, palladium-catalyzed cross-coupling reactions could be explored to construct the substituted benzene ring with high precision. Optimizing reaction conditions, such as solvents, temperature, and catalyst loading, will be crucial for industrial viability.

Continuous Flow Chemistry: For large-scale production, moving from batch to continuous flow processes offers significant advantages in terms of safety, efficiency, and scalability. vulcanchem.com Future work could involve designing a continuous flow synthesis of this compound, which would allow for better control over reaction parameters and potentially higher yields and purity.

Purification and Downstream Processing: The development of robust and cost-effective purification techniques will be essential for obtaining high-purity material required for applications in pharmaceuticals and electronics. Research into advanced crystallization techniques or chromatographic methods tailored for this specific molecule would be highly valuable.

Interdisciplinary Research Opportunities

The full potential of this compound can be unlocked through collaboration across various scientific disciplines.

Integration with Computational Design: Computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool to predict the molecule's physical, chemical, and electronic properties before engaging in extensive experimental work. smolecule.com Collaboration between synthetic chemists and computational scientists can accelerate the discovery of new reactions and applications by modeling reaction mechanisms, predicting spectroscopic signatures, and screening for potential biological targets in silico.

Collaboration with Materials Science: A synergistic approach between organic chemists and materials scientists is crucial for exploring its potential in novel materials. Synthetic chemists can prepare a range of derivatives with systematic variations in their structure, which can then be characterized by materials scientists to understand the structure-property relationships that govern their performance in applications like liquid crystal displays or as monomers for specialty polymers.

Advancements in Analytical Methods: As this compound and its derivatives are explored, there will be a growing need for sophisticated analytical methods to detect and quantify them in various matrices. Interdisciplinary research involving analytical chemists could lead to the development of new High-Performance Liquid Chromatography (HPLC) or other sensitive techniques for quality control and metabolic studies. osha.gov

Biological and Pharmacological Screening: To explore its potential in medicine, collaborations with biologists and pharmacologists are essential. High-throughput screening of a library of compounds derived from this compound could rapidly identify lead compounds for drug discovery programs, opening up new avenues for treating a wide range of diseases.

Q & A

Q. Critical Factors :

  • Temperature : Excess heat may hydrolyze the cyano group; maintain below 80°C during esterification.
  • Catalyst Selection : DCC minimizes side reactions compared to H₂SO₄ for acid-sensitive intermediates .
  • Solvent : Anhydrous conditions are critical to prevent hydrolysis of intermediates.

Data Contradictions :
Some protocols report higher yields with microwave-assisted synthesis (e.g., 85% yield in 30 minutes vs. 60% in traditional reflux) . Validate scalability and reproducibility for lab-specific setups.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
A multi-technique approach is recommended:

NMR Spectroscopy :

  • ¹H NMR : Identify ethyl (-CH₂CH₃, δ 1.2–1.4 ppm triplet) and methoxy (-OCH₃, δ 3.8–4.0 ppm singlet) groups. Aromatic protons appear δ 7.2–8.1 ppm.
  • ¹³C NMR : Confirm the cyano group (δ 115–120 ppm) and ester carbonyl (δ 165–170 ppm).

FTIR : Detect C≡N stretch (~2240 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

Mass Spectrometry : ESI-MS or GC-MS for molecular ion [M+H]⁺ (calculated m/z for C₁₁H₁₁NO₂: 189.18).

Validation : Cross-reference with computational predictions (e.g., DFT for vibrational frequencies) to resolve ambiguities in overlapping peaks .

Advanced: How can computational modeling predict the reactivity and stability of this compound in catalytic systems?

Methodological Answer:
Quantum chemical methods such as DFT (Density Functional Theory) are used to:

Electrostatic Potential Mapping : Identify nucleophilic/electrophilic sites (e.g., cyano group as an electron-withdrawing moiety).

Transition State Analysis : Simulate reaction pathways for ester hydrolysis or cyano-group reduction.

Solvent Effects : Use COSMO-RS to model solvation energetics in polar aprotic solvents (e.g., DMF, acetonitrile).

Case Study : For similar benzoates, DFT calculations predicted a 15% lower activation energy for hydrolysis in aqueous acidic media vs. neutral conditions . Experimental validation via kinetic studies is advised.

Advanced: What experimental strategies assess the compound’s stability under varying storage and reaction conditions?

Methodological Answer:

Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen/air.

Forced Degradation Studies :

  • Acid/Base Stress : Expose to 0.1M HCl/NaOH at 25°C and 60°C; monitor via HPLC for degradation products.
  • Oxidative Stress : Use 3% H₂O₂ to test cyano-group stability.

Light Sensitivity : UV-vis spectroscopy post-UV irradiation (e.g., 254 nm for 48 hours) .

Contradictions : Some studies report cyano-group hydrolysis at pH > 10, while others note stability up to pH 12. Pre-screen buffers for long-term storage .

Advanced: How to design biological activity assays for this compound?

Methodological Answer:

Antimicrobial Screening :

  • MIC Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 0.1–100 µg/mL.
  • Time-Kill Curves : Assess bactericidal kinetics.

Enzyme Inhibition :

  • Kinase Assays : Use fluorescence-based ADP-Glo™ kits for IC₅₀ determination.
  • Molecular Docking : Prioritize target enzymes (e.g., COX-2) based on structural similarity to known inhibitors .

Data Interpretation : Compare with positive controls (e.g., ciprofloxacin for antimicrobials) and validate cytotoxicity via MTT assays on mammalian cell lines.

Advanced: What are the challenges in scaling up synthesis while maintaining regioselectivity?

Methodological Answer:

Reactor Design : Use flow chemistry for exothermic reactions (e.g., nitration) to control temperature gradients.

Catalyst Optimization : Screen heterogeneous catalysts (e.g., zeolites) to improve ethyl-group regioselectivity vs. traditional AlCl₃.

In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring of intermediate formation .

Trade-offs : Batch processes may offer higher yields but lower selectivity compared to continuous flow. Pilot studies are critical for process economics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.